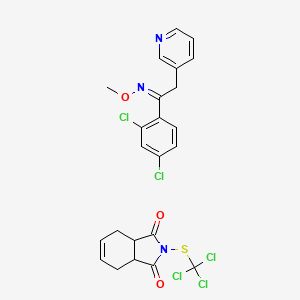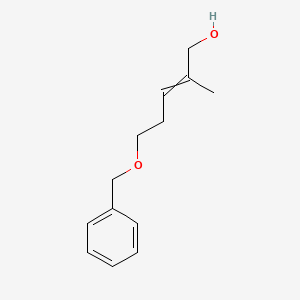![molecular formula C14H15ClN2 B14337364 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride CAS No. 105757-36-6](/img/structure/B14337364.png)
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride is a chemical compound known for its unique structure and properties It consists of a pyridinium ion substituted with a 4-aminophenyl group and an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzaldehyde and 1-methylpyridinium chloride.
Condensation Reaction: The 4-aminobenzaldehyde undergoes a condensation reaction with 1-methylpyridinium chloride in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium derivatives.
科学的研究の応用
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
類似化合物との比較
Similar Compounds
- 4-[2-(4-Nitrophenyl)ethenyl]-1-methylpyridin-1-ium chloride
- 4-[2-(4-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium chloride
- 4-[2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium chloride
Uniqueness
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride is unique due to its amino group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents, such as nitro, hydroxy, or methoxy groups.
特性
CAS番号 |
105757-36-6 |
|---|---|
分子式 |
C14H15ClN2 |
分子量 |
246.73 g/mol |
IUPAC名 |
4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12;/h2-11,15H,1H3;1H |
InChIキー |
NLBLPWDOUMUVIC-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


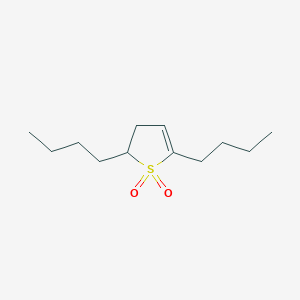

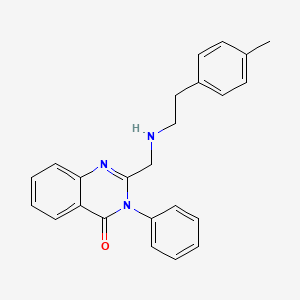
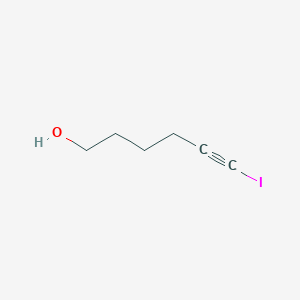
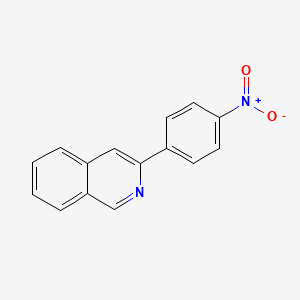

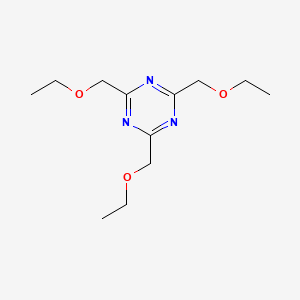

![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
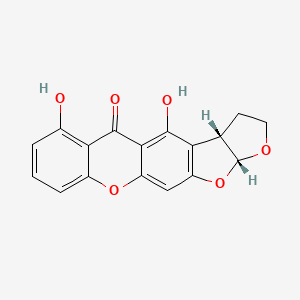
![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
